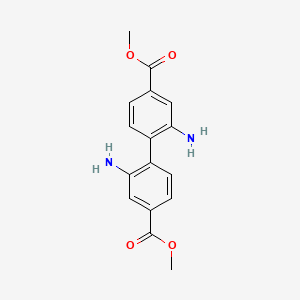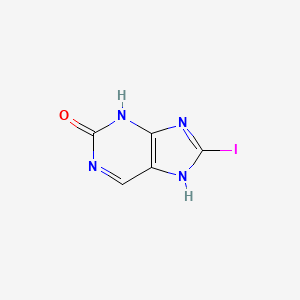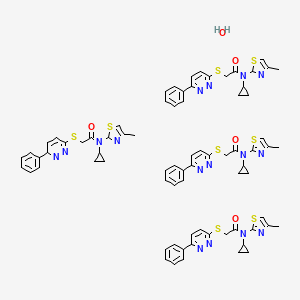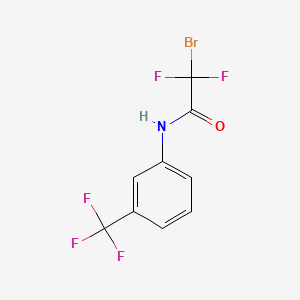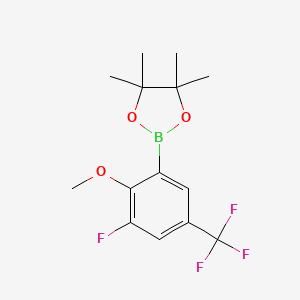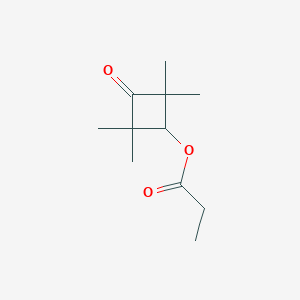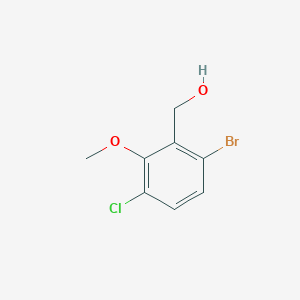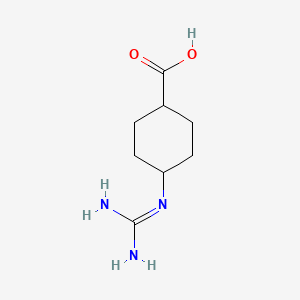
Trans-4-guanidinocyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-guanidinocyclohexanecarboxylic acid is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanecarboxylic acid with a guanidine group attached to the fourth carbon in the trans configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-guanidinocyclohexanecarboxylic acid typically involves the reaction of trans-4-aminocyclohexanecarboxylic acid with a guanidine derivative. One common method includes stirring trans-4-aminocyclohexanecarboxylic acid with a guanidine compound under controlled conditions . The reaction is usually carried out in an appropriate solvent, such as methanol or ethanol, at a temperature range of 25-50°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Trans-4-guanidinocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine group under specific conditions.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
Trans-4-guanidinocyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Due to its protease inhibitory properties, it has potential therapeutic applications in treating diseases related to protease activity, such as certain cancers and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of trans-4-guanidinocyclohexanecarboxylic acid involves its interaction with molecular targets, such as proteases. The guanidine group can form strong hydrogen bonds and electrostatic interactions with the active site of proteases, inhibiting their activity. This inhibition can prevent the breakdown of proteins and peptides, which is crucial in various biological processes .
相似化合物的比较
Similar Compounds
Tranexamic acid: A synthetic derivative of lysine with antifibrinolytic properties.
Aminocaproic acid: Another antifibrinolytic agent similar to tranexamic acid but less potent.
Uniqueness
Trans-4-guanidinocyclohexanecarboxylic acid is unique due to its specific structure, which allows it to interact with proteases more effectively than some other similar compounds. Its trans configuration and the presence of the guanidine group contribute to its distinct properties and applications.
属性
IUPAC Name |
4-(diaminomethylideneamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-8(10)11-6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13)(H4,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNFSQIYNOWVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
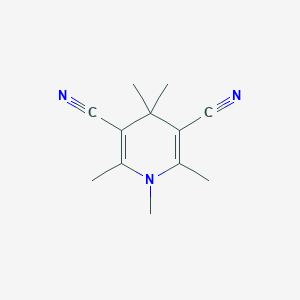
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
